N,2-Dimethyl-8-quinolinamine
Overview
Description
N,2-Dimethyl-8-quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-8-quinolinamine typically involves the alkylation of 8-aminoquinoline. One common method is the reaction of 8-aminoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethyl-8-quinolinamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are used under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N,2-Dimethyl-8-quinolinamine has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: The compound exhibits potential antimalarial, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-8-quinolinamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways in pathogens, leading to their death. The compound’s ability to intercalate into DNA also contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
8-Quinolinamine: A parent compound with similar biological activities but lacks the methyl groups.
2-Methylquinoline: Another derivative with different substitution patterns, leading to varied biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Uniqueness: N,2-Dimethyl-8-quinolinamine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable scaffold for drug development. Its dual methylation at the nitrogen and carbon positions provides distinct chemical properties that differentiate it from other quinoline derivatives .
Properties
IUPAC Name |
N,2-dimethylquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-7-9-4-3-5-10(12-2)11(9)13-8/h3-7,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIXODGIBNPZNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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